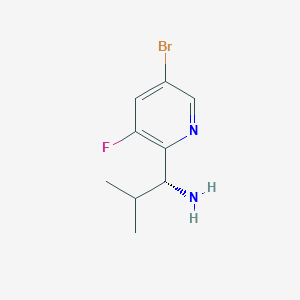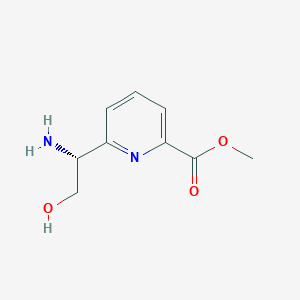
(R)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a picolinate moiety and an amino alcohol side chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Picolinate Core: The synthesis begins with the formation of the picolinate core, which can be achieved through the reaction of a suitable pyridine derivative with methyl chloroformate under basic conditions.
Introduction of the Amino Alcohol Side Chain: The next step involves the introduction of the amino alcohol side chain. This can be accomplished through a nucleophilic substitution reaction, where the picolinate core reacts with an appropriate amino alcohol derivative.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization can be employed.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization or distillation.
化学反应分析
Types of Reactions
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The picolinate moiety can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyridine derivatives, and various substituted picolinates.
科学研究应用
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. The amino alcohol side chain can form hydrogen bonds with biological molecules, while the picolinate moiety can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate: The enantiomer of the compound, which may have different biological activities.
Methyl 6-(1-amino-2-hydroxyethyl)pyridine-2-carboxylate: A structurally similar compound with a different substitution pattern on the pyridine ring.
Ethyl 6-(1-amino-2-hydroxyethyl)picolinate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-4-2-3-7(11-8)6(10)5-12/h2-4,6,12H,5,10H2,1H3/t6-/m0/s1 |
InChI 键 |
KNYISGVMEATCNI-LURJTMIESA-N |
手性 SMILES |
COC(=O)C1=CC=CC(=N1)[C@H](CO)N |
规范 SMILES |
COC(=O)C1=CC=CC(=N1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)

![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)

![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
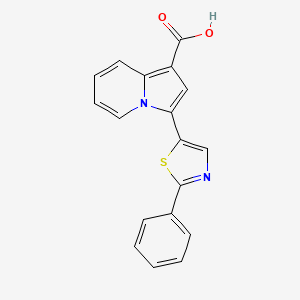
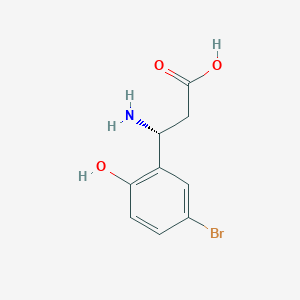
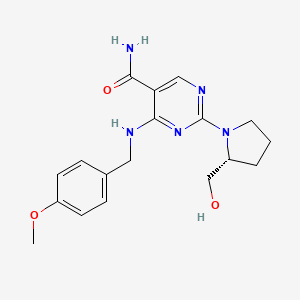
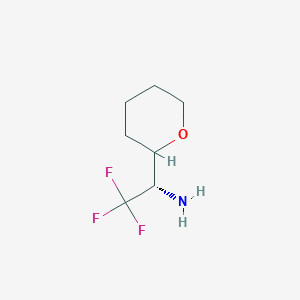


![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)

